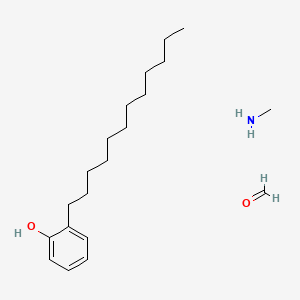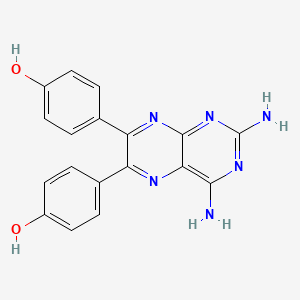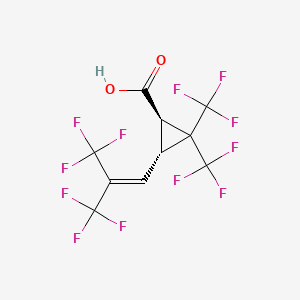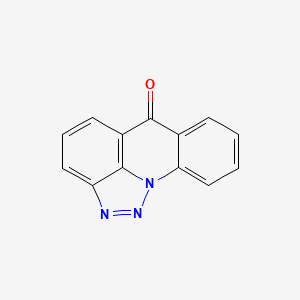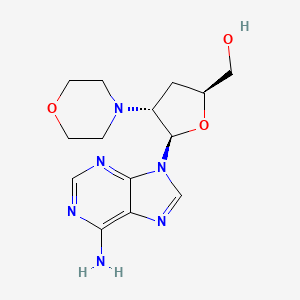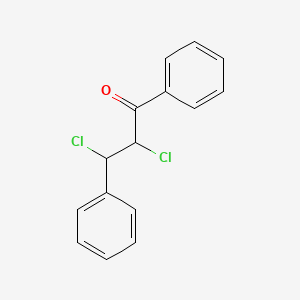
2,3-Dichloro-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H12Cl2O. It is a chlorinated derivative of diphenylpropanone and is known for its applications in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,3-diphenylpropan-1-one typically involves the chlorination of 1,3-diphenylpropan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the desired level of chlorination is achieved.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3-Dichloro-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The diphenylpropanone backbone provides stability and facilitates interactions with biological molecules, potentially affecting enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-propanol: Another chlorinated propanol with similar reactivity but different applications.
2,3-Dichloropropanol: Shares the dichloro functionality but differs in the position of the chlorine atoms and overall structure.
1,2,3-Trichloropropane: Contains an additional chlorine atom, leading to different chemical properties and uses.
Uniqueness
2,3-Dichloro-1,3-diphenylpropan-1-one is unique due to its diphenylpropanone structure combined with the dichloro functionality. This combination provides a balance of stability and reactivity, making it valuable in various chemical syntheses and research applications.
Propiedades
Número CAS |
16619-56-0 |
|---|---|
Fórmula molecular |
C15H12Cl2O |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
2,3-dichloro-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
JKSKLBKKFIAHAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


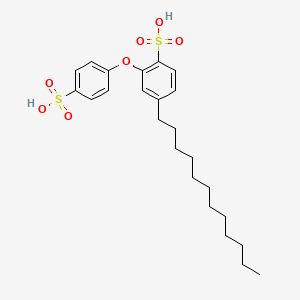

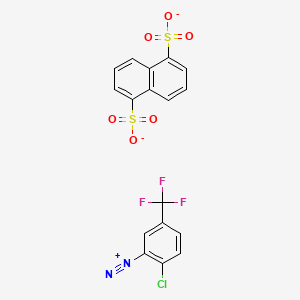
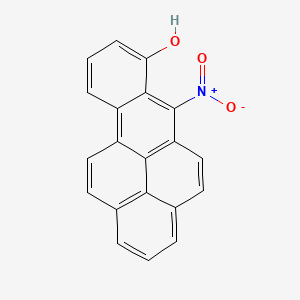

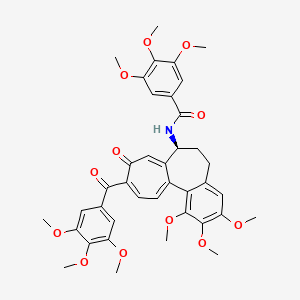
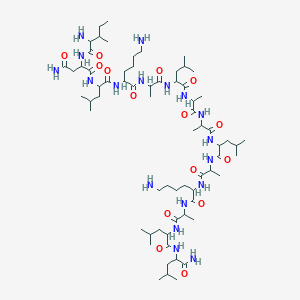
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
